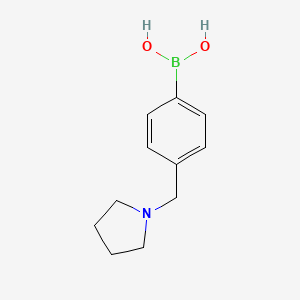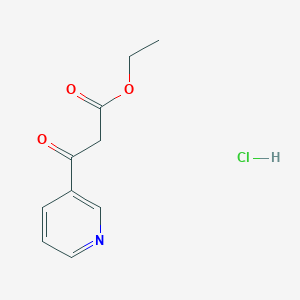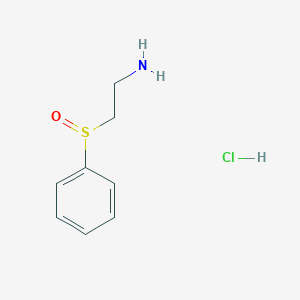
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-(bromomethyl)phenylboronic acid with pyrrolidine. The reaction is typically carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is stirred for a few hours, and the product is then isolated by concentration under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and optimized reaction times to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction Reactions: The pyrrolidinyl group can undergo reduction reactions to form secondary amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are phenols or quinones.
Reduction: The major products are secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid has several scientific research applications:
Biology: It is studied for its potential as a ligand in biological assays and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the pyrrolidinyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(Pyrrolidin-1-ylmethyl)phenylboronic ester: Similar structure but with an ester group instead of a boronic acid group.
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester: Similar structure but with a pinacol ester group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a pyrrolidinyl group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Eigenschaften
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLRYOCYRFLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)

